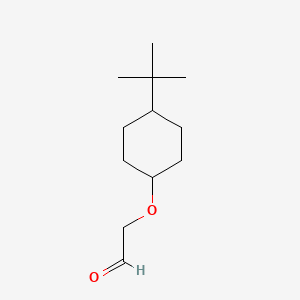
((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde: is an organic compound with the molecular formula C₁₂H₂₂O₂ It is characterized by the presence of a cyclohexyl ring substituted with a tert-butyl group and an oxyacetaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde typically involves the reaction of 4-tert-butylcyclohexanol with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the efficient separation and purification of the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxyacetaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetic acid.
Reduction: Formation of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound may be used to study the effects of structural modifications on biological activity. It can serve as a model compound to investigate the interactions of similar molecules with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The cyclohexyl and tert-butyl groups contribute to the compound’s hydrophobic interactions with lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
- Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, trans-
- ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)ethanol
Comparison: ((4-(1,1-Dimethylethyl)cyclohexyl)oxy)acetaldehyde is unique due to the presence of both an oxyacetaldehyde group and a tert-butyl-substituted cyclohexyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it different from similar compounds that may lack one or more of these features .
Eigenschaften
CAS-Nummer |
84930-11-0 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
2-(4-tert-butylcyclohexyl)oxyacetaldehyde |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h8,10-11H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
ZTWFAACNANZDRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


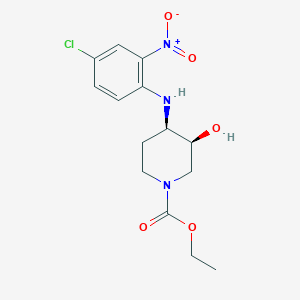
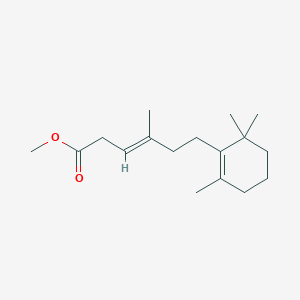
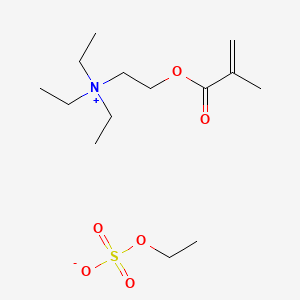

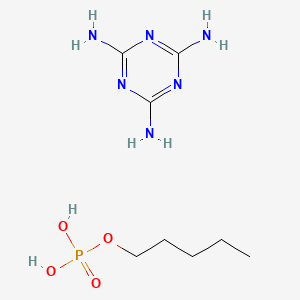

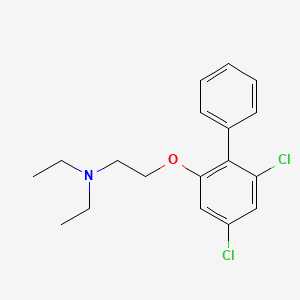


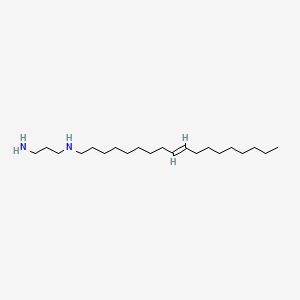


![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
